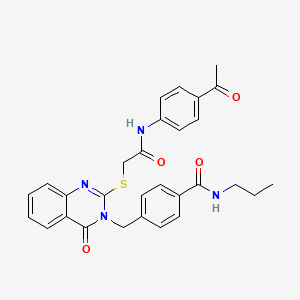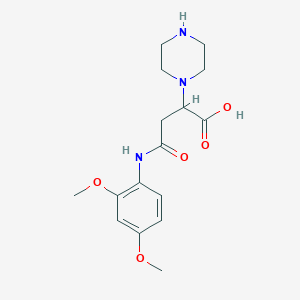![molecular formula C8H7N3O2 B2997904 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid CAS No. 1501435-10-4](/img/structure/B2997904.png)
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
作用機序
Target of Action
The primary target of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO, also known as DAAO, DAMOX, and OXDA, is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
This compound acts as a potent and selective inhibitor of DAO . It binds to DAO and prevents it from catalyzing the oxidation of D-amino acids . This inhibition protects DAO cells from oxidative stress induced by D-serine .
Result of Action
The inhibition of DAO by this compound leads to a decrease in oxidative stress in DAO cells . This compound specifically prevents formalin-induced tonic pain , suggesting a potential role in pain management.
生化学分析
Biochemical Properties
3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . By inhibiting DAO, this compound can protect cells from oxidative stress induced by D-serine .
Cellular Effects
The inhibition of DAO by this compound can have significant effects on various types of cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways and gene expression . Additionally, it can affect cellular metabolism by altering the levels of D-serine, a key modulator of the NMDA receptor, which plays a crucial role in neurotransmission and synaptic plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to DAO and inhibiting its activity . This binding interaction prevents DAO from oxidizing D-serine, thereby reducing the production of hydrogen peroxide, a byproduct of this reaction that can cause oxidative stress .
Metabolic Pathways
This compound is involved in the metabolic pathway of D-amino acids, where it interacts with the enzyme DAO
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of substituted pyridines with hydrazine derivatives. For example, the reaction of 3-methyl-5-aminopyrazole with 2,3-dichloropyridine under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines, ethers, or halides .
科学的研究の応用
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
Similar compounds to 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid include other pyrazolopyridine derivatives such as:
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[4,3-c]pyridine
- 1H-pyrazolo[4,3-b]pyridine
- 1H-pyrazolo[1,5-a]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activity. The presence of the methyl group at the 3-position and the carboxylic acid group at the 5-position can significantly influence its interaction with biological targets, making it a unique and valuable compound for research and pharmaceutical development .
特性
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-5-2-6(8(12)13)9-3-7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLKUFLLVCCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501435-10-4 |
Source


|
| Record name | 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2997821.png)
![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)
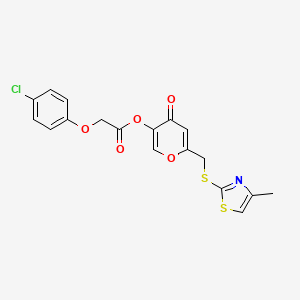
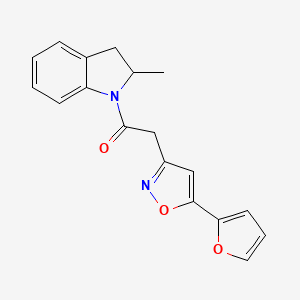
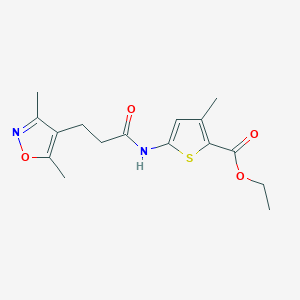
![3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2997829.png)
![2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2997830.png)
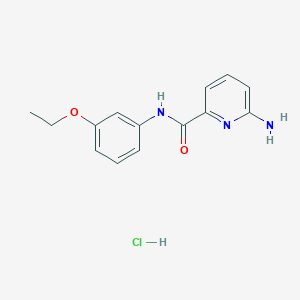
![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2997837.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2997838.png)
![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)
